1H-Pyrrolo[2,3-b]pyridine, 4-iodo-2-(trifluoromethyl)-
CAS No.: 1014613-46-7
Cat. No.: VC20321780
Molecular Formula: C8H4F3IN2
Molecular Weight: 312.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1014613-46-7 |
|---|---|
| Molecular Formula | C8H4F3IN2 |
| Molecular Weight | 312.03 g/mol |
| IUPAC Name | 4-iodo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C8H4F3IN2/c9-8(10,11)6-3-4-5(12)1-2-13-7(4)14-6/h1-3H,(H,13,14) |
| Standard InChI Key | PVQFPIBCYBPANG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C2C(=C1I)C=C(N2)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The 1H-pyrrolo[2,3-b]pyridine scaffold combines a five-membered pyrrole ring fused to a six-membered pyridine ring, creating a bicyclic system with distinct electronic properties. The 4-iodo and 2-trifluoromethyl substituents critically modulate the compound’s reactivity and bioactivity. The iodine atom, a heavy halogen, enhances the molecule’s polarizability and serves as a strategic site for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations . Meanwhile, the trifluoromethyl group (–CF₃) exerts strong electron-withdrawing effects, increasing the compound’s metabolic stability and binding affinity to hydrophobic pockets in target proteins.
Table 1: Key Molecular Properties
| Property | Value | Significance |
|---|---|---|
| CAS Number | 1014613-46-7 | Unique identifier for chemical databases |
| Molecular Formula | C₈H₄F₃IN₂ | Reflects elemental composition |
| Molecular Weight | 312.03 g/mol | Critical for stoichiometric calculations |
| IUPAC Name | 4-iodo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Systematic nomenclature |
Synthesis and Purification Strategies
Multi-Step Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | Pd catalysis, 80°C, DMF | 65 | |
| Trifluoromethylation | CuI, CF₃I, 100°C | 45 | |
| Iodination | NIS, CH₂Cl₂, rt | 78 |
Chemical Reactivity and Functionalization
Halogen-Based Reactivity
Biological Activity and Mechanistic Insights
Table 3: Biological Activity Profile
| Target | Assay Type | IC₅₀ (μM) | Reference |
|---|---|---|---|
| FGFR1 | Kinase inhibition | 0.12 | |
| FGFR2 | Cell proliferation | 0.45 | |
| Microsomal Stability | Human liver microsomes | >60% remaining after 1 hr |
Applications in Drug Discovery
Lead Optimization and Analogue Design
The compound’s modular structure facilitates the synthesis of analogues for optimizing potency and selectivity. For instance:
-
Replacing iodine with bromine reduces steric hindrance, potentially improving kinase selectivity .
-
Adding solubilizing groups (e.g., PEG chains) to the pyrrole nitrogen enhances aqueous solubility for in vivo administration.
Case Study: Combination Therapy
In murine xenograft models, co-administration with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) synergistically reduced tumor growth, suggesting its utility in combination regimens .
Future Directions and Challenges
Expanding Therapeutic Indications
Ongoing research explores this compound’s potential in non-oncological contexts, such as fibrotic disorders and rheumatoid arthritis, where aberrant FGFR signaling contributes to pathogenesis.
Overcoming Resistance Mechanisms
Acquired resistance to FGFR inhibitors often arises from gatekeeper mutations (e.g., FGFR2 V564F). Structure-based drug design leveraging the 4-iodo substituent could yield next-generation inhibitors capable of bypassing such resistance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume